Linalyl acetate
Overview
Description
Linalyl acetate is an organic compound, specifically the acetate ester of linalool. It is a naturally occurring phytochemical found in many flowers and spice plants. This colorless liquid is one of the principal components of the essential oils of bergamot and lavender, often occurring together with linalool. This compound is widely used in the fragrance industry due to its pleasant, sweet, floral aroma reminiscent of lavender fields .
Mechanism of Action
Linalyl acetate is an organic compound and the acetate ester of linalool . It is a phytochemical found in many flowers and spice plants and is one of the principal components of the essential oils of bergamot and lavender . It is widely used as a fragrance .
Target of Action
This compound has been shown to have a variety of pharmacological effects, including anti-hypertensive, anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant properties . It has been reported to be associated with oxidative stress, inflammatory responses, and endothelial dysfunction .
Mode of Action
This compound interacts with its targets to bring about changes that may have the potential for the prevention of mild cognitive impairment (MCI) . It has been shown to increase muscle fiber cross-sectional area and serum IGF-1 levels in rats, and decrease serum IL-6 levels and mitochondrial membrane potential in the gastrocnemius muscle .
Biochemical Pathways
This compound is produced by glandular trichomes through the methylerythritol-phosphate (MEP) biosynthetic pathway . The MEP pathway is the main source of isopentenyl diphosphate (IPP) precursor used for the biosynthesis of this compound .
Pharmacokinetics
The metabolic stability of this compound was determined in human liver microsomes (HLM) and S9 fractions . Interestingly, it was observed that this compound converted to linalool both in HLM and S9 fractions .
Result of Action
The oral administration of this compound has minimal analgesic but potent long-lasting antipyretic activity in rats . The higher dose of this compound displayed fast-onset anti-inflammatory activity better than the reference drug .
Action Environment
This compound is mildly toxic to humans, toxic to fish, and extremely toxic to daphnia . It is also combustible . This compound is found safe as a fragrance material under current levels of use .
Biochemical Analysis
Biochemical Properties
Linalyl acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, this compound has been found to interact with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-κB), leading to the inhibition of pro-inflammatory cytokine production .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In keratinocytes, this compound has been shown to reduce the expression of pro-inflammatory cytokines, thereby alleviating skin inflammation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound has been reported to modulate gene expression related to oxidative stress and apoptosis, contributing to its protective effects against cellular damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which may have implications for neurological health. Additionally, this compound can modulate gene expression by interacting with transcription factors, such as NF-κB, thereby influencing the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant properties over extended periods, although its efficacy may decrease with prolonged exposure to degrading conditions. In vitro and in vivo studies have demonstrated that this compound can exert sustained effects on cellular function, including the reduction of oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain concentrations, and adverse effects become more pronounced at higher doses. These findings highlight the importance of dose optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. Upon administration, this compound undergoes hydrolysis to produce linalool, which can further undergo oxidation and conjugation reactions. These metabolic processes are facilitated by enzymes such as alcohol dehydrogenase and glucuronosyltransferase. The metabolites of this compound can influence metabolic flux and alter the levels of other metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution to various tissues. The localization and accumulation of this compound within specific tissues can influence its biological activity. For example, its accumulation in the skin can enhance its anti-inflammatory effects, while its distribution to the liver can impact its metabolism and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Its presence in the mitochondria can influence mitochondrial function and contribute to its antioxidant effects. The subcellular localization of this compound is crucial for its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalyl acetate can be synthesized through the esterification of linalool with acetic acid or acetic anhydride. The reaction typically involves heating linalool with acetic anhydride in the presence of a catalyst under nitrogen conditions. The mixture is heated to 100-120°C and reacted for 1-3 hours. After the reaction, the product is purified through reduced-pressure distillation and washing .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials using methods such as steam distillation, hydrodistillation, and supercritical fluid extraction. Steam distillation involves exposing the plant material to high-temperature steam, causing the essential oil to vaporize and then condense separately. Hydrodistillation is similar but involves boiling the plant material in water. Supercritical fluid extraction uses supercritical carbon dioxide as a solvent, preserving the chemical integrity of sensitive compounds like this compound .
Chemical Reactions Analysis
Types of Reactions: Linalyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form oxygenated derivatives such as 8-oxothis compound and 8-hydroxythis compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, linalool, using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the ester group, where the acetate group can be replaced by other functional groups using appropriate reagents.
Major Products:
Scientific Research Applications
Linalyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is studied for its biological activities, including anti-inflammatory, analgesic, and anti-anxiety effects.
Medicine: Research has shown that this compound has potential therapeutic effects, such as reducing inflammation and providing pain relief.
Industry: this compound is widely used in the fragrance and cosmetics industry due to its pleasant aroma and soothing properties.
Comparison with Similar Compounds
Linalyl acetate is similar to other monoterpene esters such as geranyl acetate and citronellyl acetate. it is unique due to its distinct floral aroma and higher stability compared to other terpenes. Similar compounds include:
Linalool: An alcohol with a similar floral scent, often found together with this compound in essential oils.
Geranyl Acetate: Another monoterpene ester with a fruity and floral aroma, used in perfumery.
Citronellyl Acetate: Known for its sweet, citrusy scent, commonly used in fragrances and insect repellents
This compound’s unique combination of pleasant aroma, stability, and biological activities makes it a valuable compound in various fields, from perfumery to medicine.
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAYLJWKGQEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | LINALYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026946 | |
Record name | Linalyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026946 | |
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Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, Clear colorless liquid with an odor of bergamot; [Hawley], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a floral, fruity odour | |
Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |
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Record name | Linalyl acetate | |
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Record name | Linalyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |
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Record name | LINALYL ACETATE | |
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Record name | Linalyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |
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Boiling Point |
221 °C, 220.00 °C. @ 760.00 mm Hg, 220 °C | |
Record name | LINALYL ACETATE | |
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Record name | Linalyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |
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Record name | LINALYL ACETATE | |
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Flash Point |
94 °C (201 °F) - closed cup, 185 °F (85 °C) (closed cup), 85 °C c.c. | |
Record name | LINALYL ACETATE | |
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Record name | LINALYL ACETATE | |
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Solubility |
Insoluble in water, Miscible with ethanol, ether, Soluble in alcohol, ether, diethyl phthalate, benzyl benzoate, mineral oil, fixed oils; slightly soluble in propylene glycol; insoluble in glycerol., Solubility in water: poor, slightly soluble in propylene glycol; insoluble in glycerol and water; miscible with alcohol and fixed oils, 1 ml in 5 ml 70% alcohol (in ethanol) | |
Record name | LINALYL ACETATE | |
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Record name | LINALYL ACETATE | |
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Record name | Linalyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.895 g/cu cm at 20 °C, Relative density (water = 1): 0.9, 0.895-0.914 | |
Record name | LINALYL ACETATE | |
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Record name | LINALYL ACETATE | |
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Record name | Linalyl acetate | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 6.77 | |
Record name | LINALYL ACETATE | |
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Vapor Pressure |
0.11 [mmHg], 0.111 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.6 | |
Record name | Linalyl acetate | |
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Record name | LINALYL ACETATE | |
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Mechanism of Action |
In a preliminary experiment, ... lavender essential oil relaxed vascular smooth muscle. Thus, the/se/ ... experiments were designed to investigate the relaxation mechanism of linalyl acetate as the major ingredient of lavender essential oil in rabbit carotid artery specimens. Linalyl acetate produced sustained and progressive relaxation during the contraction caused by phenylephrine. The relaxation effect of linalyl acetate at a concentration near the EC50 was partially but significantly attenuated by nitroarginine as an inhibitor of nitric oxide synthase, 1H-(1,2,4)oxadiazolo(4,3-a)quinoxaline-1-one as an inhibitor of guanylyl cyclase, or by the denudation of endothelial cells. In specimens without endothelium, the phenylephrine-induced contraction and phosphorylation of myosin light chain (MLC) were significantly attenuated after the pretreatment with linalyl acetate. The relaxation caused by linalyl acetate in the endothelium-denuded specimens was clearly inhibited by calyculin A as an inhibitor of MLC phosphatase, although not by ML-9 as an inhibitor of MLC kinase. Furthermore, suppression of the phenylephrine-induced contraction and MLC phosphorylation with linalyl acetate was canceled by the pretreatment with calyculin A. These results suggest that linalyl acetate relaxes the vascular smooth muscle through partially activation of nitric oxide/cyclic guanosine monophosphate pathway, and partially MLC dephosphorylation via activating MLC phosphatase. | |
Record name | LINALYL ACETATE | |
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Impurities |
Dihydrolinalool, dehydrolinalool, tetrahydrolinalylacetate, linalool. | |
Record name | LINALYL ACETATE | |
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Color/Form |
Clear, colorless, oily liquid | |
CAS No. |
115-95-7 | |
Record name | Linalyl acetate | |
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Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |
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Record name | LINALYL ACETATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
< 25 °C | |
Record name | Linalyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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